7-(Azepan-1-yl)-3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
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Description
7-(Azepan-1-yl)-3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms : A study by Takeuchi, Masuda, and Hamada (1992) details the reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion, leading to compounds like 7-Methoxy-3-methylsulfonyl-3H-benz[d]azepine. They propose a revised reaction mechanism based on their findings (Takeuchi, Masuda, & Hamada, 1992).
Structural Analysis and Identification : Xia, Chen, and Yu (2013) isolated and identified a compound similar to the one , revealing the structural complexity and diversity in this class of chemicals. Their work included NMR, mass spectrometry data, and elemental analysis to establish the chemical structure (Xia, Chen, & Yu, 2013).
Development of Antibacterial Agents : Kuramoto et al. (2003) explored fluoroquinolones, including similar compounds, for their potent antibacterial activities against various bacteria. Their study focused on structure-activity relationships, highlighting the therapeutic potential of such compounds in combating bacterial infections (Kuramoto et al., 2003).
Crystallography and Molecular Conformations : Research by Ohba et al. (2012) on derivatives of 4-fluoro-5-sulfonylisoquinoline, closely related to the compound , provides insights into the molecular conformations and crystal structures, crucial for understanding the chemical behavior and potential applications of such molecules (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(2,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-27-16-24(32(30,31)23-10-9-17(2)13-18(23)3)25(29)19-14-20(26)22(15-21(19)27)28-11-7-5-6-8-12-28/h9-10,13-16H,4-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXIXKRRPUFHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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